![molecular formula C13H14ClN3OS B1273377 4-烯丙基-5-[(2-氯-5-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇 CAS No. 590353-81-4](/img/structure/B1273377.png)

4-烯丙基-5-[(2-氯-5-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

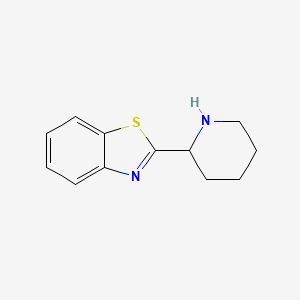

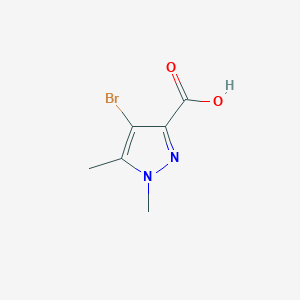

The compound "4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazides or the condensation of various aromatic aldehydes with mercapto-triazoles. For instance, paper describes the synthesis of a triazole-thiol compound through intramolecular cyclization under microwave conditions, which suggests that similar methods could potentially be applied to synthesize the compound . Additionally, paper outlines a direct alkylation technique for synthesizing triazole-mercaptoacetic acid derivatives, which could be relevant for the alkylation steps in the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction, as seen in papers , , and . These studies provide detailed information on the geometry, vibrational frequencies, and chemical shifts, which are crucial for understanding the molecular conformation and stability of these compounds. The intermolecular interactions, such as hydrogen bonds and C-H...π interactions, play a significant role in stabilizing the structure, as mentioned in paper .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, paper discusses the regioselectivity of alkylation reactions, which is an important consideration when synthesizing substituted triazoles. The electronic structures and tautomeric equilibria of these compounds are also of interest, as they can affect the chemical behavior and potential biological activity, as noted in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and molecular weight, are typically determined experimentally. Theoretical calculations, like those performed in papers , , and , can predict properties like molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties. These properties are essential for understanding the interaction of the compound with other molecules and its potential applications. For instance, paper explores the corrosion inhibition properties of a triazole-thiol derivative, indicating that the compound might also exhibit similar properties.

科学研究应用

合成与表征

- 新型席夫碱的合成:4-烯丙基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇用于制备新型席夫碱。这些化合物通过各种分析技术表征,突出了该化合物在有机合成中的多功能性 (Mobinikhaledi、Foroughifar、Khanpour 和 Ebrahimi,2010)。

缓蚀

- 低碳钢的缓蚀:该化合物在酸性环境中抑制低碳钢腐蚀方面表现出有效性。电化学阻抗谱 (EIS) 和扫描电子显微镜 (SEM) 用于研究其保护性能 (Orhan、Ercan、Koparir 和 Soylemez,2012)。

生物活性

- 抗溃疡活性:根据计算机模拟和对接研究,该化合物的衍生物在治疗 NSAID 诱导的溃疡方面显示出潜力 (Georgiyants、Perekhoda、Saidov 和 Kadamov,2014)。

- 癌症 DNA 甲基化抑制:一项关于类似三唑硫醇化合物对癌症 DNA 甲基化的影响的研究强调了它们作为 DNA 甲基化抑制剂的潜力,这对于癌症治疗策略具有重要意义 (Hakobyan、Hovsepyan、Nersesyan、Agaronyan、Danielyan、Paronikyan 和 Minasyan,2017)。

抗癌活性

- 合成和对乳腺癌细胞的评估:该化合物的丁香酚衍生物对乳腺癌细胞表现出有希望的抗癌活性,其细胞毒性与阿霉素相当 (Alam,2022)。

抗菌活性

- 合成和抗菌活性评价:该化合物及其衍生物已被合成并评估其抗菌活性,表明它们在对抗微生物感染方面具有潜力 (Bayrak、Demirbaş、Karaoglu 和 Demirbas,2009)。

其他应用

- 微波辅助合成:该化合物的衍生物已使用微波辅助方法合成,展示了其在现代合成技术中的适用性 (Raval、Patel、Patel 和 Desai,2010)。

安全和危害

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

3-[(2-chloro-5-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-11-7-9(2)4-5-10(11)14/h3-5,7H,1,6,8H2,2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREAFWKUAPOBKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392404 |

Source

|

| Record name | 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

590353-81-4 |

Source

|

| Record name | 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)